

A Technical Guide to Boc-O-allyl-L-tyrosine: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-O-allyl-L-tyrosine*

Cat. No.: *B558129*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N- α -(tert-Butoxycarbonyl)-O-allyl-L-tyrosine (**Boc-O-allyl-L-tyrosine**), a key protected amino acid derivative utilized in synthetic chemistry. The document details its physicochemical properties, provides a conceptual framework for its application in solid-phase peptide synthesis (SPPS), and illustrates a typical experimental workflow.

Core Physicochemical Data

Boc-O-allyl-L-tyrosine is a derivative of the amino acid L-tyrosine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group and the phenolic hydroxyl group is protected by an allyl ether. These protecting groups are instrumental in directing chemical reactions during peptide synthesis. The Boc group is labile under acidic conditions, while the allyl group can be removed by transition metal catalysis, offering orthogonal protection strategies.

The key quantitative properties of **Boc-O-allyl-L-tyrosine** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₇ H ₂₃ NO ₅	[1] [2]
Molecular Weight	321.37 g/mol	[1]
Appearance	White to off-white crystalline powder	[1] [2]
Purity (HPLC)	≥98.0% - 99%	[1] [2]
Optical Rotation	[a]D ²⁵ = +33.0 ± 2° (c=1 in EtOH)	[1]
	[a]D ²⁰ = +17 ± 2° (c=1 in MeOH)	[2]
Storage Temperature	0-8 °C	[1] [2]

Application in Peptide Synthesis: A Conceptual Protocol

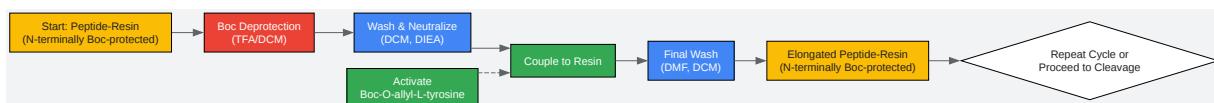
Boc-O-allyl-L-tyrosine is a valuable building block in Boc-chemistry solid-phase peptide synthesis (SPPS). The following represents a generalized protocol for the incorporation of a **Boc-O-allyl-L-tyrosine** residue into a peptide sequence attached to a solid support (resin).

Objective: To couple **Boc-O-allyl-L-tyrosine** to a resin-bound peptide chain with a free N-terminal amino group.

Materials:

- Peptide-resin with a free N-terminal amine
- **Boc-O-allyl-L-tyrosine**
- Coupling agents (e.g., Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), HBTU)
- N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

- Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
- Deprotection reagent: Trifluoroacetic acid (TFA) in DCM (e.g., 25-50% v/v)
- Washing solvents: DCM, DMF, Isopropanol


Methodology:

- Resin Preparation: The peptide-resin is swelled in a suitable solvent, typically DMF or DCM, for 1-2 hours in a reaction vessel.
- N- α -Boc Deprotection: The Boc protecting group of the N-terminal amino acid on the resin-bound peptide is removed by treatment with a solution of TFA in DCM. This exposes a free amine for the subsequent coupling reaction. The resin is then washed extensively with DCM and a neutralizing base solution (e.g., DIEA in DCM) to neutralize the trifluoroacetate salt, followed by further washes with DCM and DMF.
- Coupling Reaction:
 - **Boc-O-allyl-L-tyrosine** (typically 2-4 equivalents relative to the resin substitution) is pre-activated in DMF with a coupling agent (e.g., HBTU/DIEA or DCC/HOBt) for several minutes.
 - The activated amino acid solution is added to the washed, neutralized peptide-resin.
 - The reaction is allowed to proceed for 1-4 hours at room temperature with agitation.
- Washing: Following the coupling reaction, the resin is thoroughly washed with DMF, DCM, and isopropanol to remove excess reagents and by-products.
- Cycle Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid to be added to the peptide sequence.
- Final Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the O-allyl group, if desired, via a separate orthogonal deprotection step) are removed. For Boc-SPPS, this is often

achieved using strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Visualized Workflow for Peptide Synthesis

The following diagram illustrates the logical workflow for the incorporation of **Boc-O-allyl-L-tyrosine** into a growing peptide chain during solid-phase peptide synthesis.

[Click to download full resolution via product page](#)

Caption: Workflow for **Boc-O-allyl-L-tyrosine** incorporation in SPPS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [A Technical Guide to Boc-O-allyl-L-tyrosine: Properties, Synthesis, and Application]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b558129#boc-o-allyl-l-tyrosine-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com